2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClO2S2 and a molecular weight of 274.79 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,5,7-trimethyl-1-benzothiophene. One common method includes the reaction of 2,5,7-trimethyl-1-benzothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often utilizing catalysts to facilitate the process.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride can be compared with other benzothiophene derivatives, such as:
2,5,7-Trimethyl-1-benzothiophene: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2,3,7-Trimethyl-1-benzothiophene: Differs in the position of the methyl groups, which can affect its chemical properties and reactivity.
2,5-Dimethyl-1-benzothiophene: Has fewer methyl groups, leading to different steric and electronic effects.
Properties
Molecular Formula |
C11H11ClO2S2 |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO2S2/c1-6-4-7(2)10-9(5-6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3 |
InChI Key |
KETKXFFCRDTDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(S2)C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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